4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine
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Overview
Description
4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine is a chemical compound with the molecular formula C11H8F3N3S and a molecular weight of 271.27 g/mol . This compound features a pyridine ring substituted with a trifluoromethyl group and a sulfanyl group, making it a valuable building block in various chemical syntheses and applications.
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been used in the synthesis of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of apis, which suggests that they may interact with their targets through covalent bonding, given the presence of the reactive trifluoromethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine typically involves the reaction of 4-(trifluoromethyl)pyridine-2-thiol with 3-aminopyridine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine is used as a building block for synthesizing more complex molecules.
Biology
The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a valuable scaffold for designing new therapeutic agents .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique chemical properties contribute to the performance and stability of various products .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group but lacks the sulfanyl group, making it less versatile in certain chemical reactions.
2-(Trifluoromethyl)pyridine-4-amine: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine is unique due to the presence of both trifluoromethyl and sulfanyl groups, which confer distinct chemical and biological properties. This combination enhances its utility in various fields, including synthetic chemistry, medicinal chemistry, and materials science .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]sulfanylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3S/c12-11(13,14)7-1-4-17-10(5-7)18-9-2-3-16-6-8(9)15/h1-6H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVXPATYJNVKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)SC2=C(C=NC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1505372-23-5 |
Source
|
Record name | 4-([4-(trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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